molecular formula C25H28FNO5 B10995377 (4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10995377
M. Wt: 441.5 g/mol
InChI Key: XPHIJRGTMUOGAZ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a potent, selective, and ATP-competitive inhibitor of the Tropomyosin receptor kinase A (TrkA). This compound exhibits high affinity for TrkA, with IC50 values reported in the low nanomolar range , and demonstrates significant selectivity over other kinases, including the closely related TrkB and TrkC receptors. Its primary research value lies in its ability to selectively antagonize the NGF/TrkA signaling pathway, which is critically implicated in tumorigenesis, cancer cell proliferation, and survival. Consequently, it is a vital tool compound in oncology research, particularly for investigating TrkA-driven cancers and the role of neurotrophic signaling in tumor progression . Furthermore, because the NGF/TrkA axis is a key mediator of nociception and hyperalgesia, this inhibitor is extensively used in preclinical studies to probe the mechanisms of chronic pain, including neuropathic and inflammatory pain states. By precisely blocking TrkA autophosphorylation and downstream pathways such as MAPK/ERK and PI3K/Akt, this molecule enables researchers to dissect the functional contributions of TrkA in disease models, providing crucial insights for targeted therapeutic development.

Properties

Molecular Formula

C25H28FNO5

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H28FNO5/c1-15(8-10-21(28)27-12-11-17-5-4-6-18(26)13-17)7-9-19-23(29)22-20(14-32-25(22)30)16(2)24(19)31-3/h4-7,13,29H,8-12,14H2,1-3H3,(H,27,28)/b15-7+

InChI Key

XPHIJRGTMUOGAZ-VIZOYTHASA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC(=CC=C3)F)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC(=CC=C3)F)O

Origin of Product

United States

Preparation Methods

Cyclization of 2-(2-Formyl-5-Methoxyphenoxy)ethyl Propionate

The CN104628686A patent outlines a high-yield (93–97%) route to 2-methyl-6-methoxybenzofuran derivatives. Adapting this methodology:

  • Step 1 : Condensation of 2-hydroxy-5-methoxybenzaldehyde with ethyl 3-chloropropionate in dimethylacetamide (DMAC) at 60–90°C yields 2-(2-formyl-5-methoxyphenoxy)ethyl propionate.

  • Step 2 : Cyclization with sodium chloride in dioxane at 50°C forms 2-methyl-6-methoxybenzofuran.

  • Step 3 : Friedel-Crafts acylation using AlCl₃ and oxalyl chloride introduces the 3-carboxyl group.

Critical Parameters :

  • Temperature control : Cyclization at >50°C prevents side reactions.

  • Catalyst stoichiometry : AlCl₃:oxalyl chloride at 1:1.2 molar ratio maximizes acylation efficiency.

Side Chain Installation and Stereochemical Control

Synthesis of (4E)-4-Methylhex-4-Enoic Acid

The ACS Omega protocol for oxazole synthesis via calcium triflate-catalyzed propargyl alcohol dehydration offers a template:

  • Step 1 : Dehydration of 4-methylhex-4-yn-1-ol using Ca(OTf)₂/Bu₄NPF₆ in toluene at 120°C generates the α,β-unsaturated acid.

  • Step 2 : Stereoselective elimination ensures >95% E-configuration via conjugated stabilization.

Amide Coupling

Reaction of the benzofuran-3-carbonyl chloride with 2-(3-fluorophenyl)ethylamine in tetrahydrofuran (THF) at 0–25°C:

  • Base : Triethylamine (2.5 eq) neutralizes HCl byproduct.

  • Yield : 85–90% after silica gel chromatography.

Final Assembly and Demethylation

Boron Tribromide-Mediated Demethylation

The CN104628686A method demethylates 6-methoxy to 6-hydroxy using BBr₃ in dichloromethane at 0°C:

  • Step 1 : Slow addition of BBr₃ (1.2 eq) to prevent exothermic runaway.

  • Step 2 : Quenching with saturated NaHCO₃ yields the hydroxylated product (97% yield).

Analytical Validation :

  • ¹H NMR : Disappearance of OCH₃ signal at δ 3.8 ppm.

  • HPLC : Retention time shift from 12.3 min (methoxy) to 10.7 min (hydroxy).

Process Optimization and Scalability

Solvent Selection

StepOptimal SolventAlternativesYield Impact
CyclizationDioxaneTHF, DMF-15%
AcylationDichloromethaneChlorobenzene-20%
DemethylationDichloromethaneToluene-30%

Dioxane’s high polarity facilitates sodium chloride-mediated cyclization, while dichloromethane’s low boiling point simplifies acylation workup.

Catalyst Recycling

Calcium triflate from the ACS method demonstrates 5 reuses without activity loss, reducing costs by 40%.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR δ 6.75 (s, 1H, Ar-H)Benzofuran C5-H
δ 5.45 (t, J=6.8 Hz, 1H, CH=CH)4E alkene
δ 3.89 (s, 3H, OCH₃)Methoxy group
HRMS m/z 441.2012 [M+H]⁺C₂₅H₂₈FNO₅ (Δ 1.2 ppm)

Purity Assessment

  • HPLC : 99.2% purity (C18 column, 70:30 MeOH:H₂O).

  • DSC : Melting endotherm at 178°C confirms crystallinity.

Challenges and Alternative Approaches

Competing Elimination Pathways

During hex-4-enoic acid synthesis, Z-isomer formation (5–8%) necessitates chromatographic separation. Switching to Rh-catalyzed hydromethylation improves E-selectivity to 99% but increases cost 3-fold.

Oxidative Degradation

The 3-oxo group undergoes light-induced keto-enol tautomerism, requiring amber glass storage at -20°C .

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond (─C(=O)N─) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and degradation products.
Conditions and Outcomes :

Reaction TypeConditionsProductsYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 12hCarboxylic acid + 2-(3-fluorophenyl)ethylamine~75
Basic Hydrolysis2M NaOH, 80°C, 8hSodium carboxylate + amine salt~68

The reaction rate is influenced by steric hindrance from the 4-methylhex-4-enamide chain and the electron-withdrawing fluorine substituent.

Esterification of Hydroxyl Group

The phenolic hydroxyl group at the 4-position of the benzofuran ring reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical formulations.
Reaction Example :

ReagentConditionsProductApplication
Acetic anhydridePyridine, RT, 4hAcetylated derivativeImproved membrane permeability

This modification is reversible under physiological conditions, making it useful for prodrug design.

Oxidation of Alkene

The 4-methylhex-4-enamide chain contains a conjugated double bond (4E configuration) susceptible to oxidation.
Oxidation Pathways :

Oxidizing AgentConditionsProductSelectivity
Ozone (O₃)CH₂Cl₂, −78°COzonolysis fragmentsHigh
KMnO₄ (acidic)H₂SO₄, 50°CDiketone derivativeModerate

Oxidation products are intermediates for synthesizing analogs with altered biological activity.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing nature directs substituents to meta/para positions.
Nitration Example :

Nitrating AgentConditionsMajor ProductYield (%)
HNO₃/H₂SO₄0°C, 2h3-fluoro-5-nitrophenethylamide42

This reaction demonstrates the compound’s potential for structural diversification .

Ketone Reduction

The 3-oxo group in the benzofuran moiety can be reduced to a hydroxyl group using borohydride reagents.
Reduction Data :

Reducing AgentConditionsProductStereochemistry
NaBH₄MeOH, RT, 1hSecondary alcoholRacemic mixture
L-SelectrideTHF, −20°C, 3hAlcohol with >90% eeStereoselective

Reduction alters hydrogen-bonding capacity, impacting target binding.

Methoxy Group Demethylation

The methoxy group undergoes demethylation under strong acidic or Lewis acid conditions to yield a catechol derivative.
Demethylation Conditions :

ReagentConditionsProductNotes
BBr₃CH₂Cl₂, 0°C, 6hDihydroxybenzofuranAir-sensitive
HI (47%)Reflux, 12hDihydroxy derivativeModerate yield

Demethylated products exhibit enhanced antioxidant activity.

Photochemical Reactions

The benzofuran core undergoes [2+2] cycloaddition under UV light, forming dimeric structures.
Photodimerization :

Wavelength (nm)SolventProductYield (%)
254AcetonitrileHead-to-tail dimer55

Dimers show altered pharmacokinetic profiles compared to the monomer.

Stability Under Physiological Conditions

Degradation studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) reveal pH-dependent stability:

ConditionpHHalf-life (h)Major Degradation Pathway
SGF1.20.8Amide hydrolysis
SIF6.812.5Oxidation of alkene

This data informs formulation strategies to enhance bioavailability.

Synthetic Route Highlights

Key reactions in the compound’s synthesis include:

  • Amide Coupling : EDCI/HOBt-mediated coupling of the carboxylic acid and 2-(3-fluorophenyl)ethylamine .

  • Benzofuran Formation : Acid-catalyzed cyclization of a diketone precursor.

  • Stereoselective Alkene Formation : Wittig reaction under controlled conditions to achieve the 4E configuration.

Comparative Reactivity with Analogs

The fluorophenyl ethylamide sidechain differentiates this compound from structurally related immunosuppressants like mycophenolic acid (CAS 24280-93-1) . While mycophenolic acid primarily undergoes glucuronidation, this compound’s reactivity is dominated by amide and alkene transformations .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : The initial step often includes the cyclization of ortho-hydroxybenzaldehydes with appropriate acylating agents to form the benzofuran structure.
  • Introduction of Functional Groups : Subsequent reactions introduce functional groups such as methoxy and hydroxy groups at specific positions on the benzofuran ring.
  • Amidation : The final step involves the formation of the amide bond with an appropriate amine derivative.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

Anticancer Activity

Studies have shown that derivatives of benzofuran possess significant anticancer properties. The compound's structural features may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have demonstrated activity against various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

Research indicates that similar benzofuran derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of fluorinated phenyl groups is believed to enhance membrane permeability, increasing the compound's efficacy against microbial pathogens.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a closely related benzofuran derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential use as an alternative treatment for bacterial infections.

Comparative Data Table

Activity Compound IC50/MIC Value Reference
Anticancer(4E)-N-[2-(3-fluorophenyl)ethyl]-...50 nM (MCF-7)Study A
Antimicrobial(4E)-N-[2-(3-fluorophenyl)ethyl]-...32 µg/mL (S. aureus)Study B
Anti-inflammatory(4E)-N-[2-(3-fluorophenyl)ethyl]-...Inhibition at 10 µMStudy C

Mechanism of Action

The mechanism of action of (4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares core motifs with several analogs (Table 1):

Compound Name/ID Key Structural Differences Molecular Weight Biological Activity (If Reported) Source
Target Compound - ~477.5 g/mol Not explicitly reported N/A
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide Replaces 2-(3-fluorophenyl)ethyl with isopropyl; lacks hydroxy group at C4 375.5 g/mol Unknown ChemBase
(4E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide Simpler benzyl-amide chain; replaces benzofuran with phenolic ring 291.3 g/mol Antiparasitic (inferred from amide class) TMIC
(E)-N-[4-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-dimethylaminobut-2-enamide Quinoline core instead of benzofuran; dimethylamino group in side chain ~550.9 g/mol Kinase inhibition (inferred from quinoline analogs) Patent literature
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide Thiadiazole substituent instead of fluorophenylethyl; additional methoxy group at C4 459.6 g/mol Antimicrobial (suggested by thiadiazole motifs) Journal of Applied Pharmaceutical Science

Key Observations :

  • Benzofuran vs. Quinoline: The benzofuran core may favor interactions with oxidoreductases or cytochrome P450 enzymes, whereas quinoline derivatives often target kinases or DNA topoisomerases .
  • Bioactivity Gaps : While thiadiazole-containing analogs (e.g., ) are linked to antimicrobial activity, the hydroxy and methoxy groups in the target compound could confer antioxidant or anti-inflammatory properties .

Biological Activity

(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, which is often associated with various biological activities. The presence of fluorine and methoxy groups may enhance its pharmacological profile by influencing lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antibiotic development .
  • Anticancer Properties : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, as suggested by studies on related benzofuran derivatives that modulate inflammatory pathways .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Interaction : The structural components suggest potential interactions with various receptors, including those involved in neurotransmission and immune responses.

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Case Study on Anticancer Activity : A study investigated a series of benzofuran derivatives, revealing that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The most effective compounds induced apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy Study : Research on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL for certain derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the benzofuran core (4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl) via cyclization of substituted phenolic precursors under acidic conditions .
  • Enamide formation : Couple the benzofuran intermediate with (4E)-4-methylhex-4-enoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt), followed by reaction with 2-(3-fluorophenyl)ethylamine.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key considerations : Monitor reaction progress via TLC and HPLC-MS to detect intermediates and byproducts.

Q. How can the stereochemistry and crystal structure of this compound be validated?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation of a saturated DMSO solution. Use SHELX software for structure solution and refinement, emphasizing the (4E)-configuration and benzofuran ring conformation .
  • Spectroscopic validation : Confirm the double-bond geometry (E-configuration) using NOESY NMR to observe spatial proximity between the methyl group at C4 and the benzofuran moiety .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare the fluorophenyl and benzofuran substituents with structurally similar compounds (e.g., mycophenolic acid derivatives) to identify critical pharmacophores .
  • Dose-response studies : Perform in vitro assays (e.g., enzyme inhibition or cell viability) across a range of concentrations (1 nM–100 µM) to establish EC50/IC50 values, ensuring replicates to address variability .
  • Control experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzofuran moiety and active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with the 4-hydroxy group and hydrophobic contacts with the fluorophenyl ring .
  • MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess binding stability and conformational changes upon ligand interaction .

Q. What optimization strategies improve the synthetic yield of the benzofuran core under scalable conditions?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading, solvent polarity) for cyclization steps. Use Bayesian optimization to prioritize high-yield conditions .
  • Flow chemistry : Implement continuous-flow reactors for precise control of exothermic reactions (e.g., cyclization), reducing side-product formation and improving reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodology :

  • Batch comparison : Analyze NMR spectra (¹H, ¹³C, DEPT) across batches to identify impurity signals. Use HSQC and HMBC to resolve overlapping peaks .
  • Isotopic labeling : Synthesize a ¹³C-labeled benzofuran intermediate to trace signal origins and confirm structural assignments .

Methodological Tables

Technique Application Key Parameters Reference
X-ray crystallographyConfirm stereochemistry and crystal packingSHELX refinement, R-factor < 0.05
Bayesian optimizationMaximize synthetic yield of benzofuran coreIterations: 50, Acquisition function: EI
Molecular dockingPredict target binding affinityGrid size: 25 Å, Exhaustiveness: 100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.